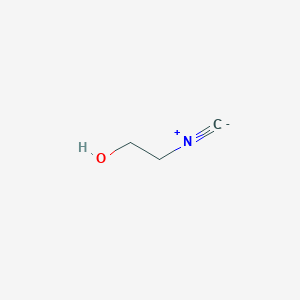
2-Isocyanoethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanoethan-1-ol is an organic compound characterized by the presence of both an isocyanate group (-N=C=O) and a hydroxyl group (-OH) attached to an ethane backbone. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with potassium cyanate under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_4\text{O} + \text{KOCN} \rightarrow \text{C}_2\text{H}_4\text{NCOH} + \text{KOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where ethylene oxide and potassium cyanate are reacted under optimized temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Isocyanoethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of urethanes and carbamates.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of polymers and resins, particularly in the manufacture of polyurethanes.
Mechanism of Action
The mechanism of action of 2-Isocyanoethan-1-ol involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can react with amines to form ureas or with alcohols to form urethanes. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethanol: Contains a hydroxyl group but lacks the isocyanate group.
Ethyl isocyanate: Contains an isocyanate group but lacks the hydroxyl group.
2-Aminoethanol: Contains both an amine and a hydroxyl group.
Uniqueness: 2-Isocyanoethan-1-ol is unique due to the presence of both an isocyanate and a hydroxyl group, allowing it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
32835-59-9 |
|---|---|
Molecular Formula |
C3H5NO |
Molecular Weight |
71.08 g/mol |
IUPAC Name |
2-isocyanoethanol |
InChI |
InChI=1S/C3H5NO/c1-4-2-3-5/h5H,2-3H2 |
InChI Key |
WQCZYSJTAPYMKV-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)
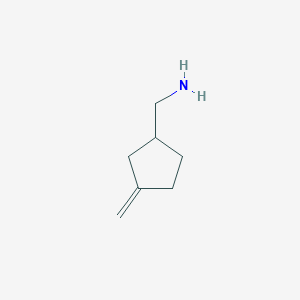
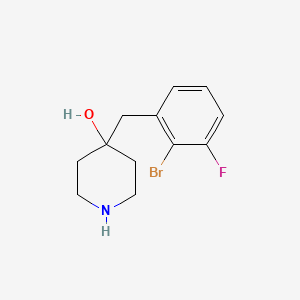
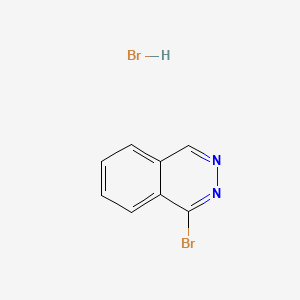
![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)
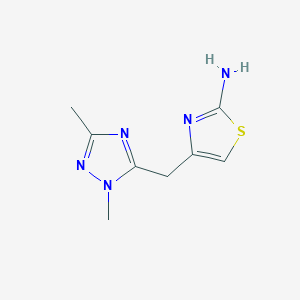
![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)
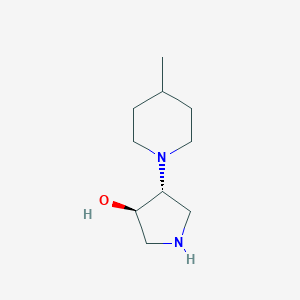
![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
![1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13473452.png)
![1,1-difluoro-N-methylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13473462.png)
